molecular formula C9H16NO5P B8413431 Diethyl (3-methoxy-isoxazol-5-yl)-methane phosphonate

Diethyl (3-methoxy-isoxazol-5-yl)-methane phosphonate

Cat. No. B8413431
M. Wt: 249.20 g/mol
InChI Key: MBICQLRGQWQOHN-UHFFFAOYSA-N
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Patent
US05622953

Procedure details

3.8 g 5-chloromethyl-3-methoxy-isoxazole and 6.0 g of triethylphosphite were stirred at 150° C. until complete conversion of the chloromethyl isoxazole (2-8 h). Kugelrohr destillation gave 3.6 g of diethyl (3-methoxy-isoxazol-5-yl)-methane phosphonate. Bp. 160°-165° C./0.3 mm Hg.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:7][N:6]=[C:5]([O:8][CH3:9])[CH:4]=1.[CH2:10]([O:12][P:13]([O:17]CC)[O:14][CH2:15][CH3:16])[CH3:11].ClCC1C=CON=1>>[CH3:9][O:8][C:5]1[CH:4]=[C:3]([CH2:2][P:13]([O:14][CH2:15][CH3:16])(=[O:17])[O:12][CH2:10][CH3:11])[O:7][N:6]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ClCC1=CC(=NO1)OC
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NOC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=NOC(=C1)CP(OCC)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.